(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine
Overview
Description
(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine: is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a difluorobenzo[1,3]dioxol moiety attached to a propylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine typically involves multiple steps, starting with the preparation of the difluorobenzo[1,3]dioxol core. This can be achieved through the cyclization of appropriate precursors under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of new functional groups.
Scientific Research Applications
(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine: has a range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine: can be compared with other similar compounds, such as:
2,2-Difluorobenzo[d][1,3]dioxol-5-amine
(2,2-Difluorobenzo[1,3]dioxol-5-yl)methanol
Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate
Properties
IUPAC Name |
N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-2-5-14-7-8-3-4-9-10(6-8)16-11(12,13)15-9/h3-4,6,14H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBYUVSRPMBTTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC2=C(C=C1)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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